1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one is a chemical compound belonging to the class of diarylheptanoids. This compound is known for its presence in various natural sources, including plants like Curcuma kwangsiensis and Alnus japonica . It has garnered attention due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one typically involves the condensation of appropriate phenolic compounds followed by selective hydroxylation. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted phenolic derivatives. These products have distinct chemical and biological properties .
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying diarylheptanoids and their chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Neuroprotective Effects: It inhibits glutamate-induced oxidative stress in neuronal cells, protecting against neurodegeneration.
Anti-inflammatory Effects: The compound inhibits nitric oxide production in macrophage cells, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with well-known antioxidant and anti-inflammatory properties.
Gingerol: Found in ginger, it shares similar chemical structures and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
Properties
CAS No. |
105955-05-3 |
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Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16,20-21,23-24H,3-4,8-9,12H2 |
InChI Key |
BKHDOBRYLMZANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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